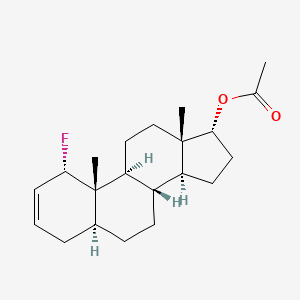

1-Fluoro-5a-androst-2-en-17b-ol Acetate

Übersicht

Beschreibung

1-Fluoro-5a-androst-2-en-17b-ol Acetate is a synthetic steroidal compound. It is structurally related to androgens, which are hormones that play a key role in male traits and reproductive activity. The compound is characterized by the presence of a fluorine atom at the 1-position and an acetate group at the 17-position of the androstane skeleton.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-5a-androst-2-en-17b-ol Acetate typically involves multiple steps, starting from a suitable steroidal precursor The fluorination at the 1-position can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Fluoro-5a-androst-2-en-17b-ol Acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the fluorine atom or to convert the double bond into a single bond.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or saturated analogs.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-5a-androst-2-en-17b-ol Acetate has several applications in scientific research:

Chemistry: It is used as a model compound to study the effects of fluorination on steroidal structures and their reactivity.

Biology: The compound is investigated for its potential effects on androgen receptors and related biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to androgen deficiency or excess.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 1-Fluoro-5a-androst-2-en-17b-ol Acetate involves its interaction with androgen receptors. The fluorine atom at the 1-position can enhance the binding affinity to the receptor, potentially leading to increased biological activity. The acetate group at the 17-position may influence the compound’s metabolic stability and bioavailability. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates gene expression and cellular functions related to male traits and reproductive activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Testosterone: A natural androgen with a similar structure but lacking the fluorine atom and acetate group.

Fluoxymesterone: A synthetic androgen with a fluorine atom at the 9-position.

Methyltestosterone: A synthetic androgen with a methyl group at the 17-position.

Uniqueness

1-Fluoro-5a-androst-2-en-17b-ol Acetate is unique due to the specific placement of the fluorine atom and acetate group, which can significantly alter its biological activity and metabolic properties compared to other androgens. This makes it a valuable compound for studying the structure-activity relationships of steroidal molecules.

Biologische Aktivität

1-Fluoro-5a-androst-2-en-17b-ol acetate, a fluorinated steroid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Description |

|---|---|

| CAS Number | 14291-95-3 |

| Molecular Formula | C21H29FO2 |

| Molecular Weight | 346.46 g/mol |

| IUPAC Name | 1-fluoro-5α-androst-2-en-17β-ol acetate |

The biological activity of this compound is primarily attributed to its interaction with androgen receptors (AR). This compound may act as an androgen receptor agonist or antagonist, influencing various physiological processes related to androgen signaling, including:

- Anabolic Effects : Promoting muscle growth and strength.

- Anti-inflammatory Properties : Potentially reducing inflammation through modulation of immune responses.

Research indicates that fluorinated steroids often exhibit enhanced binding affinity to steroid receptors compared to their non-fluorinated counterparts, which may lead to increased potency in biological systems .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound can inhibit the activity of 5-alpha reductase, an enzyme involved in converting testosterone to dihydrotestosterone (DHT), which is implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia .

- In Vivo Studies : Animal studies have shown that administration of this compound leads to significant increases in lean body mass and bone density, suggesting its potential as a therapeutic agent for muscle-wasting diseases.

- Comparative Analysis : In a study comparing various steroid derivatives, this compound exhibited superior anabolic activity over traditional anabolic steroids, with a lower incidence of side effects typically associated with steroid use .

Summary of Biological Activities

The biological activities attributed to this compound include:

| Activity Type | Observed Effects |

|---|---|

| Anabolic Activity | Increased muscle mass |

| Anti-inflammatory | Reduced inflammation |

| Hormonal Modulation | Altered androgen receptor signaling |

Eigenschaften

IUPAC Name |

[(1S,5S,8S,9S,10S,13S,14S,17R)-1-fluoro-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31FO2/c1-13(23)24-19-10-9-16-15-8-7-14-5-4-6-18(22)21(14,3)17(15)11-12-20(16,19)2/h4,6,14-19H,5,7-12H2,1-3H3/t14-,15+,16+,17+,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXMLSPPIQRPMU-KFEVXASFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(C=CC4)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](C=CC4)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747798 | |

| Record name | (1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14291-95-3 | |

| Record name | (1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.